S-Hydroxyhomocysteine

Description

Properties

CAS No. |

62990-46-9 |

|---|---|

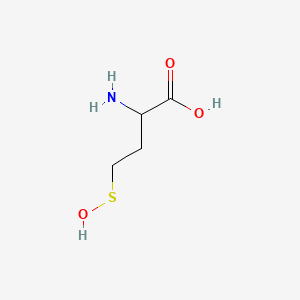

Molecular Formula |

C4H9NO3S |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

2-amino-4-hydroxysulfanylbutanoic acid |

InChI |

InChI=1S/C4H9NO3S/c5-3(4(6)7)1-2-9-8/h3,8H,1-2,5H2,(H,6,7) |

InChI Key |

FUSFTJSKHKKKNN-UHFFFAOYSA-N |

Canonical SMILES |

C(CSO)C(C(=O)O)N |

Origin of Product |

United States |

Contextualization Within Sulfur Amino Acid Metabolism

S-Hydroxyhomocysteine is structurally analogous to homocysteine, a critical intermediate in the metabolism of methionine. To understand the role of this compound, it is essential to first consider the central pathways of sulfur amino acid metabolism.

The metabolism of sulfur-containing amino acids is a fundamental process in all living organisms. nih.gov Methionine, an essential amino acid, is the starting point for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of biological methylation reactions. nih.gov These reactions are crucial for the regulation of gene expression, protein function, and the synthesis of various biomolecules.

Upon donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov SAH is a potent inhibitor of methyltransferases, and its accumulation can disrupt cellular methylation processes. reachonline.eu Therefore, the efficient removal of SAH is vital for cellular homeostasis. This is achieved through the action of S-adenosylhomocysteine hydrolase (AHCY), which catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. cdc.govnih.gov

Homocysteine sits (B43327) at a crucial metabolic branchpoint. It can be either remethylated back to methionine, a process dependent on folate and vitamin B12, or it can enter the transsulfuration pathway. nih.gov In the transsulfuration pathway, homocysteine is irreversibly converted to cysteine, a precursor for glutathione (B108866), taurine, and other important sulfur-containing compounds. nih.gov This pathway is essential for the catabolism of excess methionine and for providing cysteine for various cellular needs.

It is within this intricate network that this compound is situated. As a hydroxylated derivative of homocysteine, its formation and metabolism are intrinsically linked to the flux of these central pathways. The presence of a hydroxyl group in place of a thiol group suggests potential alternative enzymatic reactions and biological activities compared to homocysteine.

Historical Perspectives and Discovery of S Hydroxyhomocysteine

The history of S-Hydroxyhomocysteine is not as well-documented as that of major metabolic players like methionine and homocysteine. While the core pathways of sulfur amino acid metabolism were elucidated over several decades of research, the specific discovery and characterization of many minor or transient intermediates, including this compound, are often harder to pinpoint.

The identification of such compounds has historically been dependent on the development of sensitive analytical techniques. Early studies on amino acid metabolism relied on methods like paper chromatography and ion-exchange chromatography, which may not have had the resolution to distinguish between structurally similar compounds present at low concentrations.

The advent of more sophisticated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), has enabled the detection and quantification of a wider range of metabolites in biological samples. cdc.gov It is likely that the definitive identification of this compound in biological systems occurred as a result of the application of these advanced analytical technologies to the study of sulfur amino acid metabolism. However, specific seminal publications detailing its initial discovery remain elusive in the broader scientific literature, suggesting it may have been identified as part of larger metabolic profiling studies rather than being the focus of a dedicated discovery effort.

Significance of S Hydroxyhomocysteine Research in Contemporary Chemical Biology

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound is not a primary, dedicated pathway but rather a modification of a key metabolic intermediate.

The principal precursor to this compound is L-homocysteine . Homocysteine itself is a non-proteinogenic amino acid that occupies a crucial branch point in the methionine cycle . nih.govfrontiersin.org This cycle begins with the essential amino acid methionine, which is sourced from the diet. frontiersin.org

The process unfolds as follows:

Activation of Methionine: Methionine is activated by adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase. The product is S-adenosylmethionine (SAM) . mdpi.com SAM is the universal methyl donor in the cell, crucial for the methylation of DNA, RNA, proteins, and phospholipids. frontiersin.orgnih.gov

Methyl Transfer: SAM donates its methyl group to a vast array of acceptor molecules in reactions mediated by methyltransferases. researchgate.net

Formation of SAH: Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) . mdpi.com

Generation of Homocysteine: SAH is then hydrolyzed in a reversible reaction by S-adenosylhomocysteine hydrolase (SAHH) to yield adenosine and L-homocysteine. mdpi.comresearchgate.net This reaction thermodynamically favors the synthesis of SAH, so the rapid removal of homocysteine and adenosine is necessary to drive the forward reaction. frontiersin.orgresearchgate.net

It is at this stage that L-homocysteine can be diverted to form this compound, likely through the oxidation of its sulfhydryl (-SH) group. nih.gov

Table 1: Precursor Molecules and Metabolic Origin

| Precursor Molecule | Metabolic Origin Point | Key Enzymes Involved in Precursor Formation |

|---|---|---|

| L-Methionine | Dietary Protein Intake | - |

| S-Adenosylmethionine (SAM) | Methionine Cycle | Methionine Adenosyltransferase (MAT) |

| S-Adenosylhomocysteine (SAH) | Methionine Cycle | Methyltransferases |

The specific enzymatic machinery responsible for the direct conversion of L-homocysteine to this compound is not well-characterized in the scientific literature. The conversion involves the hydroxylation of the sulfur atom in the homocysteine molecule. While direct evidence is scarce, this oxidation could potentially be catalyzed by monooxygenases or other oxidoreductases that act on sulfur-containing compounds.

It is also plausible that the formation of this compound can occur non-enzymatically, particularly under conditions of high oxidative stress where reactive oxygen species (ROS) could directly oxidize the reactive sulfhydryl group of homocysteine. nih.gov

The concept of biosynthetic gene clusters (BGCs) , where genes for a metabolic pathway are physically clustered on a chromosome to facilitate co-regulation, is well-established for many secondary metabolites. nih.gov However, no specific BGC has been identified for this compound biosynthesis to date. Its formation may be the result of a single enzymatic or non-enzymatic event rather than a multi-step pathway that would necessitate a gene cluster.

Catabolism and Degradation Pathways of this compound

The breakdown of this compound is a critical aspect of its metabolic impact, determining its cellular concentration and potential downstream effects.

Detailed enzymatic pathways for the catabolism of this compound are not extensively documented. Hypothetically, its degradation could proceed via several routes:

Reduction: It could be reduced back to L-homocysteine, re-entering the methionine cycle.

Further Oxidation: The sulfur moiety could be further oxidized to form homocysteic acid.

Cleavage: Enzymes could potentially cleave the molecule, although specific hydrolases or lyases for this substrate have not been identified.

The ultimate downstream metabolites would depend on the specific catabolic pathway, but they would likely feed into central carbon and sulfur metabolism.

Like its precursor, this compound may be susceptible to non-enzymatic transformations. Homocysteine is known to be able to cyclize to form homocysteine thiolactone, a reactive molecule. wikipedia.org While not confirmed, this compound could potentially undergo similar intramolecular reactions. Furthermore, as a sulfur-containing compound, it could participate in redox reactions, acting as an antioxidant by scavenging reactive oxygen species, leading to further oxidized forms. nih.gov

Interplay of this compound with Related Metabolic Cycles

The formation of this compound directly impacts two major pathways that diverge from homocysteine: the remethylation pathway and the transsulfuration pathway . practical-haemostasis.com

The Remethylation Pathway: This pathway recycles homocysteine back to methionine. There are two main routes for this:

Folate-Dependent: Methionine synthase, a vitamin B12-dependent enzyme, uses 5-methyltetrahydrofolate as a methyl donor. nih.gov This links sulfur amino acid metabolism directly to the folate cycle.

Folate-Independent: Betaine-homocysteine methyltransferase (BHMT) uses betaine (B1666868) as a methyl donor, a reaction primarily occurring in the liver and kidneys. nih.gov

The Transsulfuration Pathway: This is an irreversible pathway that catabolizes homocysteine. Homocysteine condenses with serine to form cystathionine (B15957), a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). frontiersin.orgpractical-haemostasis.com Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia (B1221849). frontiersin.org Cysteine is a precursor for the major intracellular antioxidant, glutathione (B108866).

The synthesis of this compound represents a metabolic "drain" on the homocysteine pool. By consuming homocysteine, its formation reduces the substrate available for both methionine regeneration and cysteine synthesis. This could have significant metabolic consequences:

A decrease in remethylation could limit the availability of methionine and, consequently, the universal methyl donor SAM, potentially impairing cellular methylation reactions. frontiersin.org

A reduction in the flux through the transsulfuration pathway could lower the cellular capacity to synthesize cysteine and glutathione, potentially compromising the cell's antioxidant defenses. frontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| L-Homocysteine | Hcy |

| Methionine | Met |

| S-Adenosylmethionine | SAM |

| S-Adenosylhomocysteine | SAH |

| Adenosine Triphosphate | ATP |

| 5-methyltetrahydrofolate | 5-MTHF |

| Betaine | - |

| Cystathionine | - |

| Cysteine | Cys |

| α-ketobutyrate | - |

| Glutathione | GSH |

| Homocysteic acid | - |

Integration with Cysteine and Hydrogen Sulfide (B99878) (H2S) Pathways

The transsulfuration pathway provides a route for the conversion of homocysteine to cysteine. This pathway involves two key pyridoxal-5'-phosphate-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). CBS catalyzes the condensation of homocysteine and serine to form cystathionine medlink.comnih.gov. CGL then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia nih.govwikipedia.org.

Furthermore, both CBS and CGL are implicated in the production of the gaseous signaling molecule hydrogen sulfide (H₂S) from homocysteine and cysteine nih.govresearchgate.net. Despite detailed studies on the substrates and products of these enzymes, this compound is not reported as being involved in the transsulfuration pathway or in the enzymatic generation of H₂S nih.govnih.govnih.gov.

Relationships with Other Sulfur-Containing Compounds

The broader metabolism of sulfur-containing amino acids encompasses a variety of compounds, including cystathionine, taurine, and the antioxidant glutathione wikipedia.orgmdpi.com. The synthesis and degradation of these molecules are linked through the central pathways of methionine and cysteine metabolism nih.gov. Current scientific literature detailing these relationships does not include a role for this compound.

In-Depth Analysis of this compound Metabolism Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific metabolic pathways, enzymology, and regulation of the chemical compound this compound. While the compound itself is identified in chemical databases, detailed research into its biological synthesis, degradation, and the enzymes governing these processes is not presently available. Consequently, an article structured around the specific enzymology and regulation of this compound metabolism cannot be generated based on current scientific knowledge.

The vast body of research in this area of biochemistry is focused on the closely related and critically important molecule, S-adenosylhomocysteine (SAH) . The metabolism of SAH is extensively documented and is central to cellular methylation processes.

The key enzyme in this pathway is S-adenosylhomocysteine hydrolase (SAHH) , also known as adenosylhomocysteinase (AHCY). This highly conserved enzyme catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine. nih.govebi.ac.uk This reaction is the only known pathway in mammals for breaking down SAH. nih.gov Because SAH is a potent product inhibitor of virtually all S-adenosylmethionine (SAM)-dependent methyltransferases, the activity of SAHH is crucial for regulating cellular methylation, which impacts DNA, RNA, proteins, and various metabolites. nih.govvulcanchem.com

Research into SAHH has provided detailed insights into its structure, function, and regulation—the very topics requested for this compound. For instance, studies have elucidated:

Structural-Functional Relationships: SAHH is a tetrameric enzyme that requires NAD+ as a cofactor. ebi.ac.uk Its structure consists of a catalytic domain and a cofactor-binding domain, which form an active site cleft. nih.gov Substrate binding induces a significant conformational change, a rigid body movement that facilitates catalysis. nih.gov

Reaction Mechanism: The hydrolysis of SAH proceeds via a multi-step mechanism involving the NAD+-dependent oxidation of the substrate's 3'-hydroxyl group, followed by the elimination of homocysteine. nih.govnih.gov

Kinetic Parameters: The kinetic constants for SAHH with its primary substrate, SAH, have been determined across various species, providing a quantitative understanding of its efficiency. nih.gov

Regulation: The expression and activity of SAHH are subject to complex regulation, including transcriptional control and post-translational modifications, which ensures that cellular methylation potential is maintained under different physiological conditions. vulcanchem.com

Subcellular Localization: While traditionally considered a cytosolic enzyme, studies have shown that SAHH can translocate to different cellular compartments, including the nucleus, suggesting its localized role in processes like active transcription.

While SAHH exhibits some substrate promiscuity, accepting cysteine in place of homocysteine, for example, there is no documented evidence of its activity on this compound. nih.gov The scientific focus remains firmly on the SAH/homocysteine axis due to its profound implications for human health, with dysregulation linked to cardiovascular and neurodegenerative diseases. vulcanchem.comnih.gov

Cofactor Requirements and Inhibitory Mechanisms for this compound Enzymes

The direct enzymatic metabolism of this compound is not extensively documented in scientific literature. However, due to its structural similarity to S-adenosyl-L-homocysteine (SAH) and homocysteine, it is hypothesized that the primary enzymes responsible for homocysteine metabolism also act on this compound. The two key enzymes in this pathway are S-adenosyl-L-homocysteine hydrolase (SAHH) and cystathionine beta-synthase (CBS). Their activities are critically dependent on specific cofactors and are regulated by various inhibitors.

S-adenosyl-L-homocysteine hydrolase (SAHH) , also known as AdoHcyase, catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. ebi.ac.ukcreative-enzymes.com The equilibrium of this reaction in vitro favors the synthesis of SAH, but under physiological conditions, the rapid removal of adenosine and homocysteine drives the reaction toward hydrolysis. encyclopedia.pub

Cystathionine beta-synthase (CBS) is a pivotal enzyme in the transsulfuration pathway, which channels homocysteine away from the methionine cycle and toward the production of cysteine. nih.govembopress.org It catalyzes the condensation of serine and homocysteine to form cystathionine. embopress.org This function places it at a critical juncture in sulfur amino acid metabolism. nih.gov

Cofactor Requirements

The catalytic efficiency of these enzymes is contingent upon the presence of specific non-protein helper molecules known as cofactors. medsafe.govt.nz

S-adenosyl-L-homocysteine hydrolase (SAHH) has an absolute requirement for nicotinamide adenine (B156593) dinucleotide (NAD+) as a cofactor. encyclopedia.pubbiorxiv.org Each subunit of the enzyme binds one molecule of NAD+. encyclopedia.pub During the catalytic cycle, NAD+ is transiently reduced to NADH as it oxidizes the 3'-hydroxyl group of the substrate's ribose moiety. biorxiv.org This oxidation is a crucial step for the subsequent elimination of homocysteine. The NADH is then reoxidized to NAD+ upon the release of the products, regenerating the cofactor for the next catalytic round. biorxiv.org

Cystathionine beta-synthase (CBS) is unique in its requirement for three distinct cofactors for optimal function and regulation:

Pyridoxal-5'-phosphate (PLP): A derivative of vitamin B6, PLP is the primary catalytic cofactor for CBS. mdpi.comrcsb.org It is located in the enzyme's catalytic core and forms a Schiff base with a lysine (B10760008) residue in the active site in its resting state. nih.gov PLP is essential for the condensation reaction between serine and homocysteine. rcsb.org

Heme: Unlike many heme-containing proteins, the heme cofactor in mammalian CBS does not directly participate in catalysis. embopress.org Instead, it functions as a redox sensor and plays a structural role, contributing to the proper folding and stability of the enzyme. embopress.org The oxidation state of the heme iron (Fe2+ vs. Fe3+) can modulate enzyme activity, suggesting a role in regulating metabolism in response to cellular redox status.

S-adenosylmethionine (SAM): SAM serves as an allosteric activator of CBS. nih.govrcsb.org By binding to a regulatory domain on the enzyme, distinct from the active site, SAM induces a conformational change that releases an autoinhibitory mechanism, thereby increasing the catalytic rate. nih.gov This allows the cell to channel more homocysteine into the transsulfuration pathway when the cellular concentration of SAM, the universal methyl donor, is high.

Table 1: Cofactor Requirements for Key Homocysteine Metabolizing Enzymes

| Enzyme | Required Cofactors | Function of Cofactor |

|---|---|---|

| S-adenosyl-L-homocysteine hydrolase (SAHH) | Nicotinamide Adenine Dinucleotide (NAD+) | Acts as a hydride acceptor/donor in the oxidation-reduction of the substrate's ribose. encyclopedia.pubbiorxiv.org |

| Cystathionine beta-synthase (CBS) | Pyridoxal-5'-phosphate (PLP) | Essential catalytic cofactor for the condensation reaction. mdpi.comrcsb.org |

| Heme | Structural stability and redox sensing. embopress.org | |

| S-adenosylmethionine (SAM) | Allosteric activator, increasing enzyme activity. nih.govrcsb.org |

Inhibitory Mechanisms

Enzyme inhibition is a crucial mechanism for regulating metabolic pathways. medsafe.govt.nz Both competitive and non-competitive inhibitors can affect the enzymes involved in homocysteine metabolism. neb.com

For S-adenosyl-L-homocysteine hydrolase (SAHH) , several inhibitory mechanisms have been identified:

Product Inhibition: The reaction product, adenosine, can inhibit the hydrolytic activity of the enzyme. nih.gov

Synthetic Cofactor Analogs: Nicotinamide cofactor biomimetics (NCBs) have been developed that can inhibit SAHH activity. nih.gov These synthetic analogs can interfere with the normal redox cycling of the NAD+/NADH cofactor. nih.gov

Mechanism-Based Inhibitors: Compounds like 3-Deazaneplanocin A (DZNep) act as potent inhibitors of SAH hydrolase, leading to the accumulation of SAH and subsequent inhibition of methyltransferase enzymes.

Metal Ions: Copper has been shown to inhibit SAHH activity in a non-competitive manner, which is thought to result from the disruption of subunit interactions and the release of the NAD+ cofactor. nih.gov

Cystathionine beta-synthase (CBS) is also subject to inhibition:

Aminooxyacetic acid (AOAA): This compound is a widely used, albeit non-specific, inhibitor of CBS and other PLP-dependent enzymes. It acts by reacting with the PLP cofactor, forming a stable adduct that inactivates the enzyme.

Table 2: Inhibitors of Key Homocysteine Metabolizing Enzymes

| Enzyme | Inhibitor | Mechanism of Inhibition |

|---|---|---|

| S-adenosyl-L-homocysteine hydrolase (SAHH) | Adenosine | Product inhibition of the hydrolytic reaction. nih.gov |

| Nicotinamide Cofactor Biomimetics (NCBs) | Interfere with NAD+/NADH cofactor cycling. nih.gov | |

| 3-Deazaneplanocin A (DZNep) | Mechanism-based inhibition. | |

| Copper (Cu2+) | Non-competitive inhibition, disrupts subunit interactions. nih.gov | |

| Cystathionine beta-synthase (CBS) | Aminooxyacetic acid (AOAA) | Reacts with the PLP cofactor, inactivating the enzyme. |

Biological Roles and Mechanisms of S Hydroxyhomocysteine Action

S-Hydroxyhomocysteine as a Signaling Molecule

The potential for this compound to act as a signaling molecule is currently uncharacterized. Research into cellular signaling has identified a multitude of molecules that transmit information and regulate cellular processes, but this compound is not among them based on available scientific evidence.

Identification of Receptor/Target Interactions

There is no information available in the scientific literature regarding the identification of specific receptors or molecular targets with which this compound may interact to initiate a signaling cascade.

Modulation of Cellular Signaling Cascades

Consequently, without identified targets, the modulation of any cellular signaling cascades by this compound remains unknown.

Protein homocysteinylation is a well-documented post-translational modification where homocysteine attaches to proteins, altering their structure and function. However, there is no evidence to suggest a parallel mechanism of "S-hydroxyhomocysteinylation" or any other protein modification directly involving this compound.

Impact on Gene Expression and Epigenetic Regulation

There is a lack of specific scientific data detailing the impact of this compound on gene expression and epigenetic regulation. Current research on homocysteine-related compounds primarily focuses on S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which are key players in methylation processes that influence epigenetic marks. nih.gov Homocysteine itself is known to be involved in the metabolism of these compounds and can indirectly affect gene expression. nih.gov However, dedicated studies on how this compound, as a distinct molecule, might alter DNA methylation, histone modifications, or the expression of specific genes are not present in the available scientific literature.

Functional Significance in Specific Biological Processes

Detailed research findings on the functional significance of this compound in the following biological processes are currently not available. The subsequent sections outline these areas where specific data for this compound is absent.

No specific studies were identified that investigate the direct effects of this compound on cellular growth and proliferation. While general homocysteine has been shown to promote the proliferation of vascular smooth muscle cells, this effect has not been specifically attributed to or studied for this compound. nih.gov

The role of this compound in cellular differentiation and organismal development is an area lacking dedicated research. The scientific literature does not currently provide evidence or studies on how this specific compound might influence the differentiation pathways of various cell types or its role in embryonic or later stages of development.

There is no direct evidence from the reviewed literature to suggest a specific role for this compound in the regulation of apoptosis and cell survival pathways. While the broader context of hyperhomocysteinemia has been linked to apoptotic processes in certain cell types, these findings are not specific to this compound.

The specific impact of this compound on inflammation and the immune response has not been elucidated in the available scientific research. Homocysteine, in general, has been implicated as a pro-inflammatory molecule that can activate immune cells and trigger inflammatory responses. nih.govmdpi.comnih.govmdpi.com However, studies isolating the particular contribution of this compound to these processes are absent.

Summary of Research Findings

The table below summarizes the lack of specific research findings for this compound across the outlined biological processes.

| Biological Process | Specific Research Findings for this compound |

| Gene Expression & Epigenetic Regulation | No specific data available. |

| Cellular Growth & Proliferation | No specific data available. |

| Differentiation & Development | No specific data available. |

| Apoptosis & Cell Survival Pathways | No specific data available. |

| Inflammation & Immune Response | No specific data available. |

Cellular and Molecular Contexts of S Hydroxyhomocysteine Research

In Vitro Cellular Models for S-Hydroxyhomocysteine Studies

In vitro models provide controlled environments to study the specific molecular mechanisms involving this compound. These systems allow for detailed examination of cellular processes without the complexities of a whole organism.

Immortalized cell lines are a fundamental tool in metabolic research, offering a consistent and reproducible system for studying the effects of compounds like homocysteine and its derivatives. mdpi.comnih.gov Although specific studies focusing exclusively on this compound are not extensively detailed in current literature, the methodologies applied to investigate homocysteine are directly relevant. For instance, cell lines are used to explore the impact of elevated homocysteine levels on cellular processes such as oxidative stress, inflammation, and apoptosis. nih.gov Researchers can manipulate the culture medium by adding exogenous homocysteine to observe downstream effects, including potential alterations in the levels of related metabolites like this compound. nih.govnih.gov

Commonly used cell lines in cardiovascular research, such as human umbilical vein endothelial cells (HUVECs), and in neuroscience research, like the SH-SY5Y neuroblastoma cell line, have been instrumental in demonstrating the cytotoxic effects of high homocysteine concentrations. nih.gov These models allow for the investigation of enzymatic pathways involved in homocysteine metabolism, including the transsulfuration and remethylation pathways where this compound is an intermediate.

Primary cell cultures, derived directly from animal or human tissues, offer a model that more closely represents the in vivo state compared to immortalized cell lines. These cultures are utilized to study the metabolism of sulfur-containing amino acids in a more physiologically relevant context. For example, primary hepatocytes are a key model for studying liver-specific metabolic pathways, including the conversion of methionine to homocysteine and its subsequent metabolism.

Peripheral blood mononuclear cells (PBMCs) have been used in in vitro studies to demonstrate that immune stimulation can lead to an increase in homocysteine concentrations. nih.gov Such systems could be adapted to measure the concurrent production of this compound and other related thiols. Studies using vascular smooth muscle cells have shown that homocysteine can promote cell proliferation, a key event in atherosclerosis. researchgate.net These primary cell systems are invaluable for understanding how this compound might be involved in the pathogenesis of various diseases.

Three-dimensional (3D) cell culture systems, including organoids, represent a significant advancement in in vitro modeling, bridging the gap between traditional 2D cell culture and whole-organism studies. researchgate.net Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of native tissues. nih.govmdpi.com

While the direct application of organoid models to study this compound is still an emerging area, their potential is substantial. Organoids derived from tissues central to metabolism, such as the liver, pancreas, and kidney, are being developed to model a range of metabolic diseases. sochob.cl These models could be used to investigate the genetic and environmental factors that influence this compound levels in a tissue-specific manner. For instance, liver organoids could be used to study the impact of mutations in the cystathionine (B15957) β-synthase (CBS) gene on the flux through the transsulfuration pathway and the production of this compound.

Advanced Animal Models in this compound Research

Animal models are indispensable for studying the systemic effects of altered this compound metabolism and its contribution to complex diseases. nih.govnih.gov

Mice are the most extensively used animal models in hyperhomocysteinemia research due to the availability of sophisticated genetic engineering tools. ahajournals.org These models have been critical in understanding the in vivo consequences of impaired homocysteine metabolism.

Knock-out Models: Mice with a targeted deletion (knock-out) of the Cbs gene exhibit severe hyperhomocysteinemia and serve as a primary model for classical homocystinuria. byethost10.com These mice display many of the clinical features observed in human patients, providing a valuable platform to investigate the pathological mechanisms, which would include the effects of elevated this compound. rarediseases.org However, homozygous Cbs knock-out mice often have a severe phenotype with a shortened lifespan, which can be a limitation for long-term studies. byethost10.com

Transgenic Models: To overcome the lethality of complete Cbs deficiency, transgenic mouse models have been developed. One such model involves the expression of a mutant human CBS gene (I278T) on a Cbs null background. nih.govmdpi.com These mice exhibit significant hyperhomocysteinemia but are viable, allowing for more extensive investigation of the long-term consequences of elevated homocysteine and its metabolites. nih.gov Another approach has been to create transgenic mice that express human CBS, which can help to understand the function of the human enzyme in a mouse model. bohrium.com

Below is a table summarizing key findings from research utilizing these murine models:

| Model | Genotype | Key Phenotypic Characteristics Related to Homocysteine Metabolism | Relevant Research Findings |

| CBS Knock-out | Cbs-/- | Severe hyperhomocysteinemia, elevated plasma methionine. nih.gov | Demonstrates the critical role of CBS in homocysteine clearance; often perinatal or neonatal lethality. byethost10.com |

| Transgenic CBS | Tg-hCBS Cbs-/- | Severe hyperhomocysteinemia (mean serum tHcy of 169 μM). nih.gov | Allows for the study of severe hyperhomocysteinemia in viable animals. nih.gov |

| Transgenic mutant CBS | Tg-I278T Cbs-/- | Extreme hyperhomocysteinemia (mean tHcy of 296 μM). nih.gov | Provides a model for severe, non-lethal homocystinuria, enabling investigation of threshold effects of hyperhomocysteinemia. nih.govmdpi.com |

This table is interactive. Click on the headers to sort the data.

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying development and disease, including metabolic disorders. researchgate.net Its advantages include rapid external development, optical transparency of embryos, and high genetic homology with humans. nih.gov Zebrafish have been used to model various human diseases, and their utility in studying disorders of sulfur amino acid metabolism is growing. frontiersin.orgresearchgate.net

Research has shown that zebrafish possess two paralogues of the CBS gene, cbsa and cbsb. Loss of function of cbsb during embryonic development leads to an increase in homocysteine levels. nih.gov This provides a valuable model for investigating the developmental consequences of impaired transsulfuration and, by extension, the role of this compound during embryogenesis. The transparency of zebrafish larvae also allows for real-time imaging of cellular processes and the effects of elevated homocysteine on different organ systems. nih.gov

Other vertebrate models, such as rabbits and pigs, have also been used in studies of hyperhomocysteinemia, often induced through dietary manipulation rather than genetic modification. nih.gov These larger animal models can be useful for preclinical studies that require physiological parameters more similar to humans.

Invertebrate Models (e.g., C. elegans, Drosophila)

Invertebrate models, particularly the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans), offer powerful systems for dissecting the fundamental biological roles of metabolic pathways related to this compound. Their genetic tractability, short lifecycles, and conserved metabolic pathways make them valuable tools for initial investigations into the effects of altered metabolite levels. mdpi.comstrategian.comyoutube.com

Research in Drosophila melanogaster has provided significant insights into the consequences of disrupting homocysteine metabolism. Studies have shown that elevating levels of S-adenosyl-L-homocysteine (SAH), a direct metabolic precursor to homocysteine, can lead to developmental delays and growth defects. researchgate.net For instance, feeding Drosophila a diet supplemented with homocysteine results in the accumulation of SAH, which in turn impairs protein and phospholipid methylation. researchgate.net Furthermore, targeted genetic manipulation of enzymes within the methionine cycle has revealed direct impacts on health and longevity. Down-regulating homologs of SAH hydrolase (SAHH), the enzyme that converts SAH to homocysteine, specifically in the brain and intestine, has been shown to extend both healthspan and lifespan in flies. nih.gov This highlights the tissue-specific importance of maintaining homocysteine pathway homeostasis.

Caenorhabditis elegans has been instrumental in studying the metabolism of sulfur-containing amino acids, which is intricately linked to homocysteine. Research in this model organism has elucidated the essential roles of enzymes involved in cysteine and cystathionine metabolism. elifesciences.org For example, the gene mel-32 in C. elegans encodes serine hydroxymethyltransferase (SHMT), an enzyme crucial for one-carbon metabolism that intersects with the methionine cycle. nih.gov Mutations in this gene are lethal to the offspring, demonstrating that the pathway is essential for development. nih.gov Additionally, C. elegans has been used to investigate cysteine homeostasis, showing that the hypoxia-inducible factor (HIF-1) pathway regulates the expression of cysteine dioxygenase (CDO-1), a key enzyme in cysteine catabolism. elifesciences.org This model allows researchers to explore how organisms sense and respond to fluctuations in sulfur-containing molecules, providing a framework for understanding the broader metabolic network in which this compound exists.

| Model Organism | Area of Research | Key Findings | Relevance to this compound |

|---|---|---|---|

| Drosophila melanogaster (Fruit Fly) | Homocysteine & SAH Metabolism | Elevated homocysteine leads to SAH accumulation, causing developmental delays and impaired methylation. researchgate.net | Provides insights into the pathological effects of accumulating homocysteine pathway intermediates. |

| Drosophila melanogaster (Fruit Fly) | Aging and Longevity | Tissue-specific suppression of SAH hydrolase homologs extends lifespan. nih.gov | Links the regulation of the SAH/homocysteine ratio to aging processes. |

| Caenorhabditis elegans (Nematode) | Sulfur Amino Acid Metabolism | Key enzymes in pathways intersecting with homocysteine metabolism, like SHMT, are essential for embryonic development. nih.gov | Demonstrates the fundamental importance of the metabolic network connected to homocysteine. |

| Caenorhabditis elegans (Nematode) | Cysteine Homeostasis | The HIF-1 pathway regulates cysteine levels, showcasing a mechanism for managing sulfur-containing metabolites. elifesciences.org | Elucidates regulatory systems for molecules structurally and metabolically related to this compound. |

Methodological Considerations and Translational Limitations in Animal Models

While animal models are indispensable for biomedical research, translating findings from these systems to human biology presents significant challenges. osf.ioresearchgate.netmdpi.com These limitations are critical to consider when interpreting data from studies on metabolic pathways involving this compound.

A primary limitation is the inherent biological divergence between species. Differences in genes, metabolic rates, and regulatory networks can lead to varied responses to genetic or dietary manipulations. osf.iotransonic.commedsci.org A metabolic pathway that is critical in a mouse or a fly may have a different level of importance or be regulated differently in humans. medsci.org Consequently, a specific animal model may not fully recapitulate the complexity and heterogeneity of human metabolic diseases. nih.govnih.gov It has been estimated that only a small percentage of animal studies ultimately translate to human clinical applications. osf.io

Methodological issues can also impact the reproducibility and translational value of animal research. jcpsp.pknih.gov Factors such as the genetic background of the animal strain, housing conditions, diet, and the specific protocols used for inducing a metabolic state can all introduce variability. jcpsp.pk For instance, stimulus-induced models, such as inducing hyperhomocysteinemia through diet, may not accurately reflect the gradual onset and multifactorial nature of the condition in humans. transonic.com The failure to properly randomize, control for variables, or use appropriate sample sizes can further compromise the validity of the findings. nih.gov

Furthermore, animal models often fail to capture the full spectrum of a human disease. nih.govscielo.br Research is frequently conducted on young, healthy animals with a single induced defect, which stands in contrast to human patients who often have comorbidities, diverse genetic backgrounds, and varied environmental exposures. nih.gov These complexities make direct extrapolation of therapeutic or pathological mechanisms from animal models to humans problematic. nih.govscielo.br Therefore, while invertebrate and vertebrate models provide crucial foundational knowledge, the data must be interpreted with caution, recognizing the significant gap that often exists between preclinical findings and human clinical reality. osf.ioresearchgate.net

Microbial Systems and Synthetic Biology Approaches

Heterologous Expression Systems for Biosynthesis

Heterologous expression is a cornerstone of synthetic biology, enabling the production of specific compounds in a host organism that does not naturally synthesize them. researchgate.net This approach involves transferring the biosynthetic gene cluster (BGC)—the set of genes responsible for producing a compound—from a source organism into a well-characterized and easily manipulated microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This strategy could theoretically be applied to the biosynthesis of this compound, provided the enzymatic steps for its creation are known or can be engineered.

The successful heterologous expression of a biosynthetic pathway involves several key steps. First, the relevant BGC must be identified and cloned into a suitable vector for transfer into the host. nih.govnih.gov Once inside the host, several factors are critical for achieving functional expression and production of the target molecule:

Precursor Availability: The host organism must be able to supply the necessary starting materials (precursors) for the biosynthetic pathway. nih.gov

Enzyme Functionality: The enzymes encoded by the transferred genes must fold correctly and function properly within the host's cellular environment. This may require ensuring the presence of specific cofactors or post-translational modifications. nih.gov

Pathway Regulation: The expression of the genes in the cluster must be controlled by suitable promoters and regulatory elements that are active in the heterologous host. nih.gov

Choosing the right host is crucial. E. coli is often used for its rapid growth and well-understood genetics, while yeast like S. cerevisiae can be advantageous for expressing eukaryotic genes that may require specific cellular machinery. nih.gov The ultimate goal is to turn the microbial host into a cellular factory, optimized for the efficient synthesis of the desired product. researchgate.net

Metabolic Engineering for this compound Production

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a specific substance. youtube.com This discipline combines principles of molecular biology, systems biology, and bioprocess engineering to rationally design microbial strains for industrial applications. nih.gov For the production of this compound, metabolic engineering strategies would aim to redirect the flow of central metabolites towards the target compound.

A theoretical approach to engineering a microorganism, such as S. cerevisiae, for this compound production would involve several key modifications:

Enhancing Precursor Supply: The synthesis of this compound would require precursors from the sulfur assimilation and amino acid biosynthesis pathways, such as homocysteine. Engineering efforts would focus on upregulating the expression of key enzymes involved in producing these precursors. researchgate.net For example, genes involved in the SAM cycle could be overexpressed to increase the flux towards homocysteine. researchgate.net

Blocking Competing Pathways: To prevent the diversion of intermediates to other products, competing metabolic pathways would be downregulated or eliminated. nih.govresearchgate.net For instance, the gene for cystathionine β-synthase, which converts homocysteine to cystathionine, could be downregulated to increase the intracellular pool of homocysteine available for conversion. researchgate.net

Introducing the Final Biosynthetic Step: A key step would be the introduction or engineering of an enzyme capable of converting a homocysteine precursor into this compound. This might involve identifying a native enzyme with promiscuous activity that can be enhanced through protein engineering or introducing a novel enzyme from another organism.

Optimization of Cofactors: The engineered pathway's efficiency may depend on the availability of cofactors like ATP or NADH. Therefore, central carbon metabolism might be engineered to ensure a sufficient supply of these essential molecules. researchgate.net

These strategies, often applied combinatorially, aim to overcome the host cell's natural regulation and maximize the carbon flux towards the desired product. nih.govnih.gov

| Metabolic Engineering Strategy | Objective | Example Approach |

|---|---|---|

| Enhance Precursor Supply | Increase the intracellular pool of homocysteine. | Overexpress key genes in the S-adenosyl-L-methionine (SAM) synthesis pathway. researchgate.net |

| Block Competing Pathways | Prevent the conversion of homocysteine into other metabolites. | Downregulate or knock out the gene for cystathionine β-synthase (e.g., CYS4 in yeast). researchgate.net |

| Introduce Novel Enzymatic Activity | Create the final this compound product. | Utilize protein engineering to modify an existing enzyme or introduce a heterologous enzyme to catalyze the desired reaction. |

| Optimize Cofactor Availability | Ensure the engineered pathway has sufficient energy and reducing power. | Modify central carbon metabolism to increase the regeneration of ATP and NADH. researchgate.net |

Analytical Methodologies for S Hydroxyhomocysteine Detection and Quantification

Chromatographic Techniques for S-Hydroxyhomocysteine Analysis

Chromatography, a cornerstone of separation science, is central to the analysis of this compound. It allows for the separation of the analyte from a complex mixture, which is a critical step before detection and quantification. High-performance liquid chromatography (HPLC) is the most prominently used technique, though other methods like gas chromatography (GC) and ion chromatography (IC) have also been applied for related compounds.

High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the analysis of sulfur-containing amino acids and their derivatives. researchgate.net Its versatility in terms of stationary phases and mobile phase compositions, coupled with various detection methods, makes it a preferred choice. For compounds like this compound, which are polar and may be thermally labile, HPLC offers significant advantages over other chromatographic techniques.

A significant challenge in the HPLC analysis of this compound and other thiols is their lack of a strong chromophore or fluorophore, making them difficult to detect at low concentrations using common HPLC detectors. To overcome this, pre-column or post-column derivatization is frequently employed to attach a molecule (a tag) that enhances detectability. nih.govmdpi.com

Several derivatization reagents have been successfully used for the analysis of homocysteine and other thiols, and these strategies are, in principle, applicable to this compound. The choice of derivatization agent depends on the functional groups present in the analyte (thiol and amino groups in the case of this compound) and the desired detection method.

Common Derivatization Reagents for Thiols:

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Detection Method | Reference |

| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) | Thiol | Fluorescent SBD-thiol adduct | Fluorescence | nih.govnih.gov |

| Monobromobimane (B13751) (MBB) | Thiol | Fluorescent thiol-bimane adduct | Fluorescence | mdpi.comresearchgate.net |

| o-Phthalaldehyde (OPA) | Primary amine | Fluorescent isoindole derivative | Fluorescence | researchgate.net |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) | Thiol | UV-absorbing mixed disulfide | UV/Visible | researchgate.net |

| 2-chloro-1-methylpyridinium iodide | Thiol | S-pyridinium derivative | UV/Visible | researchgate.net |

| 1-benzyl-2-chloropyridinium bromide (BBCP) | Thiol | 2-S-pyridinium derivative | UV | nih.gov |

The derivatization process not only enhances the signal for detection but can also improve the chromatographic properties of the analyte, leading to better separation and peak shape. The stability of the resulting derivative is a critical factor for ensuring the accuracy and reproducibility of the analytical method. nih.gov

The choice of detector in HPLC is coupled with the derivatization strategy used. The two most common types of detectors for this class of compounds are UV/Visible and fluorescence detectors.

UV/Visible Detection: This is one of the most common and cost-effective HPLC detectors. chromatographyonline.com It measures the absorbance of light by the analyte at a specific wavelength. chromatographyonline.com For native this compound, which lacks a strong chromophore, direct UV detection is challenging and offers low sensitivity. However, after derivatization with a UV-absorbing tag, such as those generated by DTNB or BBCP, sensitive detection can be achieved. researchgate.netnih.gov The selection of the monitoring wavelength is crucial and is determined by the maximum absorbance of the derivatized analyte. nih.gov

Fluorescence Detection: Fluorescence detectors offer significantly higher sensitivity and selectivity compared to UV detectors, often by a factor of 10 to 1,000. youtube.com This makes them particularly suitable for the analysis of trace amounts of compounds in complex biological matrices. youtube.com Derivatization of this compound with fluorogenic reagents like SBD-F or monobromobimane is a common strategy to enable highly sensitive fluorescence detection. mdpi.comnih.govnih.gov The detector measures the light emitted by the fluorescent derivative at a specific emission wavelength after excitation at an appropriate wavelength. youtube.com

Comparison of HPLC Detection Methods for Thiol Analysis:

| Detector | Principle | Advantages | Disadvantages |

| UV/Visible | Measures light absorption by the analyte. | Robust, relatively inexpensive, and widely available. | Lower sensitivity for non-derivatized thiols. thermofisher.com |

| Fluorescence | Measures light emitted by a fluorescent analyte after excitation. | High sensitivity and selectivity, suitable for trace analysis. youtube.com | Requires derivatization with a fluorogenic reagent for non-fluorescent compounds. youtube.com |

Gas chromatography is another powerful separation technique, but its application to polar and non-volatile compounds like amino acids requires derivatization to increase their volatility and thermal stability. While there is extensive literature on the GC analysis of homocysteine, specific methods for this compound are not as well-documented.

The general approach for GC analysis of related compounds involves a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino and hydroxyl/thiol groups. This creates a more volatile derivative that can be readily analyzed by GC.

For the analysis of sulfur-containing compounds, GC can be coupled with a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), which provides high selectivity and sensitivity for sulfur-containing analytes. nih.gov

Ion chromatography (IC) is a technique used for the separation and analysis of ions and polar molecules. researchgate.net While not as commonly used as HPLC for amino acid analysis, it can be a valuable tool, particularly for the separation of small, charged molecules. For compounds like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which are structurally related to this compound, ion-exchange chromatography has been successfully employed. researchgate.net In some applications, a micromolecule ion-pairing agent is added to the mobile phase to enhance the separation of the analytes on a C18 column. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

Mass Spectrometry (MS) in this compound Research

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a chromatographic separation method like HPLC or GC (LC-MS or GC-MS), it provides a powerful tool for the definitive identification and quantification of analytes in complex mixtures.

In the context of this compound research, LC-MS/MS (tandem mass spectrometry) is the state-of-the-art technique. This method involves the separation of the analyte by HPLC, followed by ionization and two stages of mass analysis. The first stage selects the parent ion of the analyte, which is then fragmented, and the second stage analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the accurate quantification of low-abundance analytes in complex biological matrices.

For related compounds like SAM and SAH, stable isotope dilution methods using LC-MS/MS have been developed for accurate determination in plasma. nih.gov This involves spiking the sample with a known amount of an isotopically labeled internal standard, which is chemically identical to the analyte but has a different mass. This allows for precise quantification by correcting for any sample loss during preparation and for matrix effects during ionization.

Key Advantages of Mass Spectrometry in Thiol Analysis:

High Specificity: The ability to select both the parent and fragment ions provides a high degree of confidence in the identification of the analyte.

High Sensitivity: MS detectors can detect analytes at very low concentrations, often in the nanomolar to picomolar range.

Structural Information: The fragmentation pattern of a molecule can provide valuable information about its chemical structure.

Label-Free Analysis: In some cases, MS can be used for the direct analysis of underivatized compounds, simplifying sample preparation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of small molecules like this compound from complex biological samples such as plasma or serum. springernature.comthermofisher.cn This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

The general workflow for analyzing this compound and related thiols involves a few critical sample preparation steps. First, a reduction step is necessary to break disulfide bonds, including those between this compound and proteins or other thiols. haematologica.orgresearchgate.net This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl) phosphine (B1218219) (TCEP). researchgate.net Following reduction, proteins are precipitated and removed, often with acetonitrile (B52724) or other organic solvents. thermofisher.cn An internal standard, typically a stable isotope-labeled version of the analyte (e.g., deuterated homocysteine), is added to the sample before preparation to ensure accurate quantification by accounting for any sample loss during the procedure. thermofisher.cn The clarified supernatant is then injected into the LC-MS/MS system for analysis. thermofisher.cn

The analysis of this compound via LC-MS/MS can be approached through two distinct metabolomics strategies: targeted and untargeted analysis. metabolon.com The choice between them depends entirely on the research goals. arome-science.com

Targeted Metabolomics: This is a hypothesis-driven approach that focuses on the precise measurement and absolute quantification of a predefined list of specific metabolites, such as this compound. creative-proteomics.com It utilizes optimized methods to achieve high sensitivity and specificity for the selected analytes. arome-science.com Targeted analysis is the method of choice when the goal is to validate biomarkers or to measure the concentration of known compounds within a specific metabolic pathway. metabolon.comcreative-proteomics.com The primary instruments for this approach are typically triple quadrupole mass spectrometers, which are adept at quantitative analysis. creative-proteomics.com

Untargeted Metabolomics: This is a hypothesis-generating, discovery-oriented approach that aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including those that are unknown. metabolon.comarome-science.com This method is used to explore broad metabolic changes in response to a particular stimulus or disease state, potentially identifying novel biomarkers or affected pathways. creative-proteomics.com While it provides a wider view of the metabolome, it generally offers relative quantification and has lower sensitivity for any single compound compared to targeted methods. creative-proteomics.com

Table 1: Comparison of Targeted and Untargeted Metabolomics

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

|---|---|---|

| Goal | Hypothesis-driven; quantification of specific, known metabolites. metabolon.com | Hypothesis-generating; discovery of metabolic changes, biomarker identification. creative-proteomics.com |

| Scope | Narrow and focused (tens to hundreds of compounds). metabolon.com | Broad and comprehensive (thousands of compounds). creative-proteomics.com |

| Quantification | Absolute quantification. metabolon.com | Primarily relative quantification. metabolon.com |

| Sensitivity & Specificity | High. arome-science.com | Lower for individual metabolites. creative-proteomics.com |

| Compound Identification | Pre-defined; confirmed with standards. creative-proteomics.com | Requires extensive data processing and spectral library matching to identify compounds. creative-proteomics.com |

| Primary Use | Validation studies, measuring known biomarkers. metabolon.com | Exploratory research, discovering new biomarkers and pathways. arome-science.com |

Isotope tracing is a powerful technique used to map metabolic pathways and quantify the flow of molecules, known as flux. nih.govnih.gov This method involves introducing a substrate enriched with a stable isotope (e.g., ¹³C-labeled methionine) into a biological system. nih.gov As the labeled substrate is metabolized, the isotope is incorporated into downstream products, including this compound.

By using mass spectrometry to analyze the mass shifts in these metabolites, researchers can trace the metabolic fate of the precursor and gain unparalleled insights into the activity and connectivity of metabolic pathways. nih.govmssm.edu This approach provides valuable information on the relative rates of production and consumption of metabolites under various conditions. nih.gov Isotope-assisted metabolic flux analysis (iMFA) combines experimental isotope labeling data with computational models to quantify intracellular metabolic fluxes that cannot be measured directly. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of this compound. haematologica.org Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Since amino acids like this compound are not inherently volatile, a chemical derivatization step is necessary prior to analysis. nih.gov This process converts the non-volatile analyte into a volatile derivative. For homocysteine and related compounds, this often involves creating silyl (B83357) derivatives, such as the bis-tert-butyldimethylsilyl derivative. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection and quantification. mdpi.com GC-MS is known for its high chromatographic resolution and is a well-established method for quantifying total homocysteine. haematologica.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass of a molecule with very high accuracy, typically to four or more decimal places. youtube.com This precision allows for the determination of a compound's elemental formula, which greatly increases the confidence in its identification. semanticscholar.org

HRMS is particularly valuable in untargeted metabolomics studies, where it helps in the identification of unknown compounds without the need for certified reference materials. nih.gov In the context of this compound analysis, HRMS can definitively confirm the identity of the compound in a complex sample by matching its accurately measured mass to the calculated exact mass of its elemental formula. This capability is a significant advantage over nominal mass instruments, reducing the risk of false-positive identifications. youtube.comnih.gov

Spectroscopic and Other Biophysical Methods

Beyond mass spectrometry, spectroscopic methods provide complementary information, particularly regarding the structural properties of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of chemical compounds. youtube.com It is based on the magnetic properties of atomic nuclei. libretexts.org In the presence of a strong magnetic field, NMR-active nuclei (like ¹H and ¹³C) absorb electromagnetic radiation at specific frequencies. libretexts.org The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure elucidation. youtube.com

While generally less sensitive than mass spectrometry for quantification, NMR is non-destructive and requires minimal sample preparation. It is a key technique for confirming the identity of metabolites and can also be used in isotope tracing studies. nih.gov By analyzing NMR spectra of samples from experiments using ¹³C-labeled precursors, researchers can determine the specific positions of the isotopes within the this compound molecule, providing deep insights into the biochemical reactions that formed it. wellcomeopenresearch.org

Table 2: Summary of Analytical Methodologies

| Methodology | Principle | Primary Application for this compound | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. srainstruments.com | Sensitive and specific quantification in biological fluids. springernature.com | High sensitivity, high specificity, suitable for complex matrices. |

| GC-MS | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. thermofisher.com | Accurate quantification, often requiring derivatization. nih.gov | High chromatographic resolution, robust and established method. haematologica.org |

| HRMS | Mass analysis with very high accuracy and precision. youtube.com | Unambiguous identification and formula determination. nih.gov | High confidence in identification, useful for unknowns. nih.gov |

| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei to provide structural information. libretexts.org | Structure elucidation and confirmation, positional isotope analysis. wellcomeopenresearch.org | Non-destructive, provides detailed structural information. youtube.com |

Spectrophotometric Assays

Direct spectrophotometric detection of this compound is not a commonly employed method due to the compound's lack of a significant chromophore that would allow for sensitive and specific measurement in the UV-visible range. However, indirect spectrophotometric methods, particularly those coupled with enzymatic reactions, represent a viable and established approach for the quantification of similar sulfur-containing compounds and can be adapted for this compound.

The principle behind these assays involves the use of one or more enzymes to convert this compound into a product that can be readily measured by spectrophotometry. A plausible enzymatic pathway would involve the hydrolysis of this compound to yield homocysteine. This newly formed homocysteine can then be quantified using a well-established colorimetric reaction.

One such reaction utilizes 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as Ellman's reagent. This reagent reacts with the free sulfhydryl group of homocysteine to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored product with a maximum absorbance at 412 nm. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of homocysteine present, and consequently, to the initial amount of this compound.

An alternative enzyme-coupled approach could involve the enzymatic conversion of S-adenosyl-L-homocysteine (SAH) to S-ribosylhomocysteine and adenine (B156593) by SAH nucleosidase. The resulting adenine can be further hydrolyzed to hypoxanthine, leading to a measurable decrease in absorbance at 265 nm nih.govresearchgate.net. While this method is designed for SAH, the potential for S-adenosyl-L-homocysteine hydrolase or a similar enzyme to act on this compound could allow for the development of a comparable assay.

The successful application of these enzymatic spectrophotometric assays hinges on the specificity of the enzyme used to convert this compound. The enzyme must exhibit high selectivity for this compound over other structurally related compounds present in the biological matrix to ensure accurate quantification.

| Assay Principle | Enzymatic Reaction | Detection Method | Wavelength |

| Indirect Colorimetric | This compound → Homocysteine + other products; Homocysteine + Ellman's Reagent → TNB²⁻ | Colorimetric | 412 nm |

| Indirect UV Absorbance | This compound → Adenine-like product + other products; Adenine-like product → Hypoxanthine-like product | UV Absorbance Decrease | 265 nm |

Method Validation and Quality Control in this compound Analysis

The validation of any analytical method is crucial to ensure the reliability, reproducibility, and accuracy of the results. For the analysis of this compound, a comprehensive validation process must be undertaken, adhering to established guidelines. The following subsections detail the key parameters for the validation of an analytical method for this compound.

Specificity and Selectivity

Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is the ability of the method to differentiate and quantify the analyte from other substances in the sample.

In the context of an enzymatic spectrophotometric assay for this compound, specificity would be demonstrated by showing that the enzyme used is highly specific for this compound and does not react with other endogenous thiols or structurally similar molecules. This can be assessed by testing a panel of related compounds and observing any potential interference. For example, the method should be able to distinguish this compound from homocysteine, cysteine, and S-adenosylhomocysteine.

Sensitivity and Detection Limits

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often evaluated by the slope of the calibration curve. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key metrics for determining the sensitivity of a method.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision.

For spectrophotometric assays, the LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

| Parameter | Typical Value for Thiol Assays |

| Limit of Detection (LOD) | 0.1 - 1.0 µM |

| Limit of Quantitation (LOQ) | 0.5 - 5.0 µM |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

| Validation Parameter | Acceptance Criteria |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD/CV) | ≤ 15% |

Reproducibility and Robustness

Reproducibility is the precision of the method when it is performed by different laboratories. It is a measure of the method's ability to be transferred between analytical sites.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a spectrophotometric assay, robustness would be evaluated by intentionally varying parameters such as:

pH of the buffer

Incubation time

Temperature

Concentration of the enzymatic and colorimetric reagents

The method is considered robust if the results remain within acceptable limits despite these small variations.

Emerging Research Themes and Future Directions in S Hydroxyhomocysteine Biology

Identification of Novel S-Hydroxyhomocysteine-Interacting Proteins and Pathways

A crucial step in elucidating the function of any metabolite is to identify its interacting partners. For this compound, this involves the discovery of proteins and metabolic pathways that are directly or indirectly influenced by its presence. Future research will likely focus on the application of advanced proteomic techniques to map the this compound interactome.

Chemoproteomic Approaches: Modern chemoproteomic methods are powerful tools for identifying protein-metabolite interactions. These techniques often utilize chemical probes that mimic the metabolite of interest to capture and identify binding proteins from complex biological samples. The development of this compound-based probes could enable the systematic identification of its protein targets.

Mass Spectrometry-Based Proteomics: High-resolution mass spectrometry is at the forefront of protein identification and characterization. Techniques such as affinity purification-mass spectrometry (AP-MS) and cross-linking mass spectrometry (XL-MS) can be adapted to uncover SOHH-protein interactions. youtube.com In an AP-MS experiment, a "bait" protein of interest is used to pull down its interacting partners, which are then identified by mass spectrometry. While traditionally used for protein-protein interactions, this method could be adapted to study how SOHH modulates protein complexes. XL-MS, on the other hand, uses chemical cross-linkers to covalently link interacting proteins, providing direct evidence of interaction.

Redox Proteomics: Given that this compound contains a reactive thiol group, it may participate in redox-sensitive cellular processes. Redox proteomics aims to identify and quantify reversible and irreversible oxidative modifications of cysteine residues in proteins. nih.govnih.gov Future studies could investigate whether this compound can modify cysteine residues on proteins, a process known as S-homocysteinylation, and how this compares to the effects of homocysteine.

| Proteomic Technique | Application for this compound Research | Potential Discoveries |

| Chemoproteomics | Development of SOHH-based chemical probes to capture binding partners. | Direct identification of SOHH-binding proteins. |

| Affinity Purification-MS | Investigating the effect of SOHH on the composition of protein complexes. | Understanding how SOHH modulates protein-protein interactions. |

| Cross-Linking MS | Identifying proteins in close proximity to SOHH-metabolizing enzymes. | Mapping the spatial organization of SOHH-related pathways. |

| Redox Proteomics | Analyzing SOHH-induced modifications of protein cysteine residues. | Elucidating the role of SOHH in redox signaling. |

Integration of Multi-Omics Data in this compound Studies (e.g., metabolomics, proteomics, transcriptomics)

A comprehensive understanding of the biological impact of this compound requires a systems-level approach. The integration of data from multiple "omics" platforms—metabolomics, proteomics, and transcriptomics—can provide a holistic view of the cellular response to fluctuations in SOHH levels.

Metabolomics: Targeted and untargeted metabolomics can precisely quantify this compound and related metabolites in various biological samples. nih.gov This allows researchers to correlate SOHH levels with physiological or pathological states. Untargeted approaches can also reveal unexpected metabolic perturbations resulting from altered SOHH metabolism.

Proteomics: Quantitative proteomics can identify changes in the abundance of thousands of proteins in response to elevated or deficient SOHH levels. This can reveal which cellular pathways are most affected. For example, proteomics could uncover alterations in enzymes involved in one-carbon metabolism or antioxidant defense.

Transcriptomics: Transcriptomic analysis, through techniques like RNA-sequencing, measures the expression levels of all genes in a cell or tissue. mdpi.com By examining how the transcriptome changes in the presence of this compound, researchers can identify gene regulatory networks that are responsive to this metabolite.

The true power of multi-omics lies in the integration of these datasets. For instance, an increase in this compound (metabolomics) might be correlated with the upregulation of specific stress-response proteins (proteomics) and the increased transcription of their corresponding genes (transcriptomics). This integrated approach can help to build comprehensive models of this compound's biological function.

| Omics Platform | Data Generated | Insights for this compound Biology |

| Metabolomics | Quantitative profiles of SOHH and related metabolites. | Understanding the metabolic context of SOHH fluctuations. |

| Proteomics | Global protein expression changes in response to SOHH. | Identification of cellular pathways affected by SOHH. |

| Transcriptomics | Gene expression changes induced by SOHH. | Elucidation of the genetic and regulatory responses to SOHH. |

Advanced Imaging Techniques for this compound Localization and Dynamics

Visualizing the subcellular localization and dynamic changes of this compound in living cells is a significant challenge that, if overcome, could provide profound insights into its function. The development of novel imaging techniques is a key future direction in this field.

Fluorescent Probes: A promising approach is the design and synthesis of fluorescent probes that selectively react with this compound. researchgate.netnih.gov Such probes would allow for real-time imaging of SOHH distribution and concentration changes within different cellular compartments. While probes for homocysteine and other thiols have been developed, specific probes for SOHH are still needed. researchgate.netnih.govscienceopen.comnih.gov The development of near-infrared (NIR) probes would be particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. nih.gov

Raman Spectroscopy: Raman spectroscopy is a non-invasive technique that provides detailed chemical information based on the vibrational properties of molecules. rug.nlnih.govacs.orgnih.gov Surface-enhanced Raman spectroscopy (SERS) can significantly enhance the signal of molecules adsorbed on metallic nanostructures, potentially enabling the detection of low-abundance metabolites like this compound at the single-cell level. nih.gov Confocal Raman microscopy could be used to map the distribution of sulfur-containing amino acids within cells and tissues. researchgate.net

| Imaging Technique | Principle | Potential Application for this compound |

| Fluorescent Probes | Small molecules that emit light upon selective binding to the target. | Real-time visualization of SOHH in living cells and tissues. |

| Raman Spectroscopy | Detection of inelastic scattering of light from molecular vibrations. | Label-free chemical imaging of SOHH and its metabolic products. |

| SERS | Enhancement of Raman signals from molecules near metallic surfaces. | High-sensitivity detection of SOHH at the subcellular level. |

Computational Modeling and Systems Biology Approaches to this compound Metabolism

Computational modeling and systems biology offer powerful frameworks for integrating experimental data and gaining a quantitative understanding of this compound metabolism. These approaches can help to predict the behavior of metabolic networks and identify key regulatory points.

Metabolic Network Reconstruction: The reconstruction of genome-scale metabolic models that include detailed pathways for sulfur amino acid metabolism is a fundamental step. boku.ac.at These models can be used to simulate metabolic fluxes and predict how perturbations, such as enzyme deficiencies or nutritional changes, affect this compound levels.